5-溴吲哚啉

概述

描述

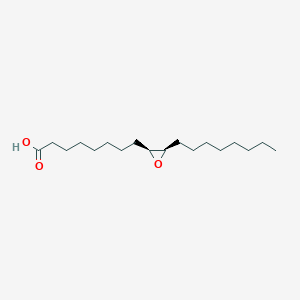

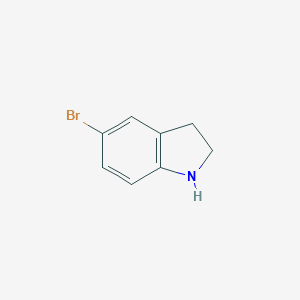

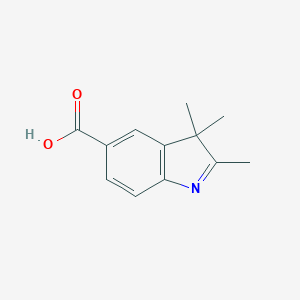

5-Bromoindoline is a brominated indoline derivative that serves as an important intermediate in the synthesis of various biologically active compounds and natural products. The presence of the bromine atom on the indoline scaffold makes it a versatile precursor for further chemical transformations, as seen in the synthesis of functionalized pyridines , bromoindole alkaloids , and ligands for selective removal of radionuclides .

Synthesis Analysis

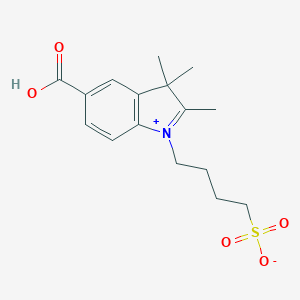

The synthesis of 5-bromoindoline derivatives has been explored in several studies. For instance, a regioselective synthesis of N-carbomethoxy-5-bromoindoline was achieved through a sequential one-pot bromination-aromatization-bromination process, which also allowed for the isolation of stable reaction intermediates . Another study reported the synthesis of a 5-bromoindoline derivative with a bromohexyl chain, which was characterized by a significant dihedral angle between the bromohexyl chain and the indoline ring system . Additionally, the synthesis of 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline demonstrates the incorporation of a 5-bromoindoline moiety into a complex ligand structure .

Molecular Structure Analysis

The molecular structure of 5-bromoindoline derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 5-bromo-1-(6-bromohexyl)indoline-2,3-dione was confirmed by the dihedral angle observed between the bromohexyl chain and the indoline ring, and the crystal packing was influenced by C—H⋯O hydrogen bonds and π–π interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

5-Bromoindoline and its derivatives participate in a variety of chemical reactions. The presence of the bromine atom makes these compounds suitable for further functionalization through reactions with electrophiles , as well as for use in electrophilic bromocyclization reactions to synthesize dibromoindolines . These reactions expand the utility of 5-bromoindoline as a building block for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromoindoline derivatives are influenced by their molecular structure. The crystal packing of 5-bromo-1-(6-bromohexyl)indoline-2,3-dione is characterized by hydrogen bonding and π–π interactions, which could affect its solubility and stability . The reactivity of these compounds is also affected by the presence of substituents on the indoline ring, as seen in the selective removal of radionuclides by a 5-bromoindoline-based ligand .

科学研究应用

1. 新型对称环状吲哚四聚体的合成

5-溴吲哚啉已被用于合成新型对称环状吲哚四聚体。这是通过使 5-溴吲哚啉-2-酮与磷酰氯反应,产生一种新型的对称异构体来实现的。然后在铃木-宫浦偶联反应中使用该异构体,以生成环状吲哚四聚体的四芳基化衍生物 (Hiyoshi、Sonoda 和 Mataka,2006 年)。

2. 热化学研究

5-溴吲哚啉一直是实验热化学研究的主题。5-溴吲哚啉的标准质量燃烧能和标准摩尔生成焓已使用旋转弹筒量热法和 Calvet 微量热法测定 (Silva 和 Cabral,2009 年)。

3. 附着在聚环氧乙烯上的吲哚衍生物的开发

N-苄基 5-、6- 和 7-溴吲哚啉已转化为有机钠衍生物,并用作环氧乙烯阴离子聚合的引发剂。此过程导致形成了附着在聚环氧乙烯上的吲哚衍生物,这些衍生物后来被脱氢为吲哚衍生物 (Weiner 和 Zilkha,1977 年)。

4. 晶体结构和 DFT 研究

5-溴吲哚啉已被研究其晶体结构,分析包括 Hirshfeld 表面分析和密度泛函理论 (DFT) 研究。结构分析集中在分子单元之间的分子间氢键和 π-π 接触 (Abdellaoui 等人,2019 年)。

5. 组织化学酯酶活性证明

5-溴吲哚啉,特别是 5-溴吲哚酚乙酸酯,已被用作组织化学证明酯酶的底物,提供了对各种组织中酶活性的见解 (Pearson 和 Defendi,1957 年)。

安全和危害

属性

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDCHCLHHGGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392231 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoindoline | |

CAS RN |

22190-33-6 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)